![molecular formula C17H19NO2S2 B2454472 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide CAS No. 2319836-51-4](/img/structure/B2454472.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and a bithiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene derivative.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the cyclohexene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Stille coupling and Diels-Alder reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology
The compound’s structural features suggest potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
作用机制
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the bithiophene moiety, facilitating charge transport. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
相似化合物的比较
Similar Compounds
N-(2-(Thiophen-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a single thiophene ring.
N-(2-(Furan-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a furan ring instead of a bithiophene.
N-(2-(Pyridin-2-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide: Similar structure but with a pyridine ring.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties compared to single-ring analogs. This makes it particularly valuable in applications requiring high conductivity and stability.
属性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-14(10-18-17(20)12-4-2-1-3-5-12)16-7-6-15(22-16)13-8-9-21-11-13/h1-2,6-9,11-12,14,19H,3-5,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWHFYPJXIFMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
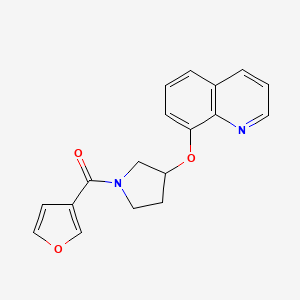
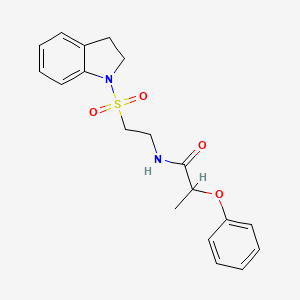
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
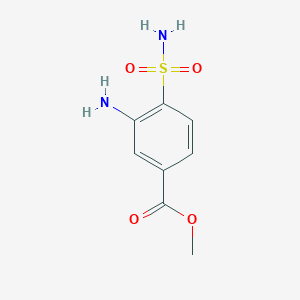
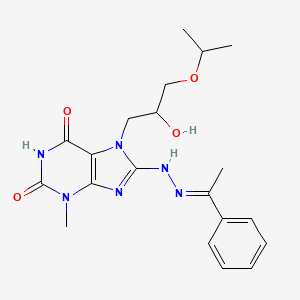
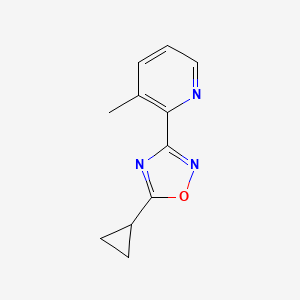
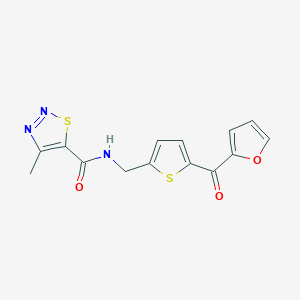
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)
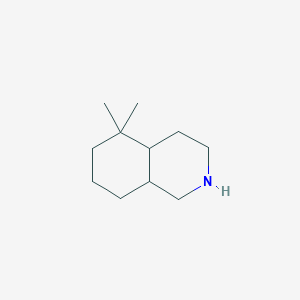
![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
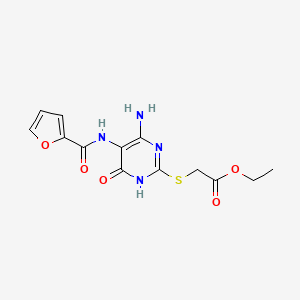
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
